molecular formula C24H23N5O2 B2724274 5-methyl-2-phenyl-7-(4-phenylpiperazine-1-carbonyl)-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one CAS No. 921832-43-1

5-methyl-2-phenyl-7-(4-phenylpiperazine-1-carbonyl)-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one

Cat. No.: B2724274
CAS No.: 921832-43-1
M. Wt: 413.481
InChI Key: DURNHWRHJWOLJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a pyrazolo-pyridinone derivative featuring a 4-phenylpiperazine-1-carbonyl group at position 7, a methyl group at position 5, and a phenyl substituent at position 2. Its structure combines a bicyclic pyrazolo[4,3-c]pyridinone core with a piperazine-linked aromatic moiety, which is characteristic of molecules designed for CNS or kinase-targeted applications due to the piperazine group’s role in enhancing solubility and receptor binding .

Properties

IUPAC Name

5-methyl-2-phenyl-7-(4-phenylpiperazine-1-carbonyl)pyrazolo[4,3-c]pyridin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N5O2/c1-26-16-20(22-21(17-26)24(31)29(25-22)19-10-6-3-7-11-19)23(30)28-14-12-27(13-15-28)18-8-4-2-5-9-18/h2-11,16-17H,12-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DURNHWRHJWOLJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)N4CCN(CC4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-2-phenyl-7-(4-phenylpiperazine-1-carbonyl)-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one typically involves multiple steps:

    Formation of the Pyrazolopyridine Core: This step often involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Phenylpiperazine Moiety: This is achieved through a substitution reaction where the phenylpiperazine group is introduced to the core structure.

    Final Modifications: Additional functional groups, such as the methyl and phenyl groups, are introduced through further substitution or alkylation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

5-methyl-2-phenyl-7-(4-phenylpiperazine-1-carbonyl)-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halides and nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated or hydrogenated derivatives.

Scientific Research Applications

5-methyl-2-phenyl-7-(4-phenylpiperazine-1-carbonyl)-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features.

    Pharmacology: It is investigated for its interactions with biological targets, such as receptors and enzymes.

    Chemical Biology: It is used as a probe to study biological processes at the molecular level.

    Industrial Chemistry: It is explored for its potential use in the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of 5-methyl-2-phenyl-7-(4-phenylpiperazine-1-carbonyl)-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one involves its interaction with specific molecular targets, such as receptors or enzymes. These interactions can modulate biological pathways, leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure Modifications
Compound Name Core Structure Substituents Key Differences Biological Relevance Reference
Target Compound Pyrazolo[4,3-c]pyridin-3-one 5-Methyl, 2-Phenyl, 7-(4-phenylpiperazine-1-carbonyl) Potential kinase/CNS modulation (inferred from piperazine)
5-Ethyl-7-{[4-(2-fluorophenyl)piperazinyl]carbonyl}-2-phenylpyrazolo[4,3-c]pyridin-3-one Pyrazolo[4,3-c]pyridin-3-one 5-Ethyl, 7-(4-(2-fluorophenyl)piperazine) Ethyl at C5, fluorophenyl in piperazine Enhanced metabolic stability (fluorine substitution)
2-(3-Chlorophenyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one (MK7) Pyrazolo[1,5-a]pyrimidin-7-one 2-Chlorophenyl, 5-Phenyl Pyrimidinone core vs. pyridinone; chlorophenyl at C2 Antibacterial activity
5-(3,5-Bis(trifluoromethyl)phenyl)-2-(p-tolyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one (MK71) Pyrazolo[1,5-a]pyrimidin-7-one 3,5-Bis(trifluoromethyl)phenyl, p-tolyl Electron-withdrawing CF3 groups Improved target selectivity (kinase inhibition)

Key Insights :

  • Core Flexibility: The pyrazolo[4,3-c]pyridinone core (target compound) offers distinct electronic properties compared to pyrazolo[1,5-a]pyrimidinones (e.g., MK7, MK71), influencing binding to enzymes like phosphodiesterases or kinases .
  • Substituent Effects :
    • C5 Position : Methyl (target) vs. ethyl () alters steric bulk and lipophilicity. Ethyl may enhance metabolic stability but reduce solubility .
    • Piperazine Moieties : 4-Phenylpiperazine (target) vs. 4-(2-fluorophenyl)piperazine () affects receptor affinity. Fluorine enhances electronegativity and bioavailability .
    • Aromatic Substituents : Chlorophenyl (MK7) or trifluoromethylphenyl (MK71) at C2/C5 improve antibacterial or kinase inhibition but may increase toxicity .

Critical Analysis of Structural-Activity Relationships (SAR)

  • Piperazine Role: The 4-phenylpiperazine-1-carbonyl group in the target compound likely enhances blood-brain barrier penetration compared to non-piperazine analogs (e.g., MK7) .
  • C5 Substitutents : Methyl (target) vs. ethyl () balances lipophilicity and solubility, critical for oral bioavailability.
  • Fluorine vs. Phenyl : Fluorophenyl () improves metabolic stability over phenyl but may reduce aromatic π-π stacking in target binding .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 5-methyl-2-phenyl-7-(4-phenylpiperazine-1-carbonyl)pyrazolo[4,3-c]pyridin-3-one?

  • Methodological Answer : The synthesis typically involves:

  • Core Formation : Cyclization of 2-phenylhydrazine with ethyl acetoacetate under acidic conditions to generate the pyrazolopyridine core .
  • Piperazine Coupling : Reacting the core with 4-phenylpiperazine-1-carbonyl chloride in anhydrous dichloromethane (DCM) at 0–5°C, followed by room-temperature stirring for 12–24 hours .
  • Purification : Column chromatography using silica gel and a gradient eluent (e.g., ethyl acetate/hexane) to isolate the final product .
    • Key Considerations : Optimize reaction time and temperature to avoid side products like over-acylated derivatives.

Q. How is structural characterization performed for this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR in deuterated DMSO or CDCl₃ to confirm regiochemistry of substitutions (e.g., methyl at position 5, phenyl at position 2) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (e.g., expected [M+H]⁺ at m/z 483.2) .
  • X-ray Crystallography : For unambiguous confirmation of stereochemistry and crystal packing (if single crystals are obtainable) .

Q. What purification techniques are effective for isolating this compound?

  • Methodological Answer :

  • Chromatography : Reverse-phase HPLC with a C18 column (acetonitrile/water mobile phase) for high-purity (>98%) isolation .
  • Recrystallization : Use ethanol or ethyl acetate to remove residual solvents or unreacted starting materials .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across structurally similar derivatives?

  • Methodological Answer :

  • Comparative SAR Studies : Systematically modify substituents (e.g., replace the 4-phenylpiperazine group with 4-acetylpiperazine) and test in parallel in vitro assays (e.g., kinase inhibition, cytotoxicity) .
  • Target Engagement Assays : Use techniques like thermal shift assays or cellular thermal shift assays (CETSA) to validate direct binding to hypothesized targets .
  • Data Normalization : Control for batch-to-batch variability in compound purity using LC-MS .

Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?

  • Methodological Answer :

  • Solubility Enhancement : Introduce polar groups (e.g., replace methyl with methoxypropyl at position 5) or formulate with cyclodextrins .
  • Metabolic Stability : Conduct microsomal stability assays (e.g., rat liver microsomes) to identify metabolic hotspots. Methylation of the pyridinone ring often improves stability .
  • Bioavailability Testing : Use pharmacokinetic profiling in rodent models (oral vs. intravenous administration) to assess AUC and half-life .

Q. How do electronic effects of substituents influence the compound’s reactivity in further derivatization?

  • Methodological Answer :

  • Computational Modeling : DFT calculations (e.g., HOMO/LUMO analysis) to predict reactivity at specific positions (e.g., carbonyl group at position 7) .
  • Experimental Validation : Perform nucleophilic acyl substitution reactions with amines or alcohols under varying conditions (e.g., DMF, 80°C) to assess reaction rates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.